N,N'-Diacetyl-1,4-phenylenediamine

Contact Dermatitis Allergenicity Detoxification Metabolite

Studying microglial dysfunction in Alzheimer's disease requires precise chemical tools to modulate NLRP3 inflammasome activity. N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) is a validated chemical probe that restores microglial phagocytosis and reduces Aβ burden via NLRP3 suppression. Generic PPD derivatives lack this specific mechanism and can introduce confounding toxicity. • Restores microglial phagocytosis in transgenic AD models • Suppresses NLRP3 inflammasome activation & NF-κB signaling • >98% purity ensures reproducible experimental outcomes

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 140-50-1
Cat. No. B093207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diacetyl-1,4-phenylenediamine
CAS140-50-1
SynonymsDAPPD
N,N'-diacetyl-p-phenylenediamine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyKVEDKKLZCJBVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diacetyl-1,4-phenylenediamine: Identity & Procurement


N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1), also known as 1,4-diacetamidobenzene or N,N'-diacetyl-p-phenylenediamine (DAPPD), is a crystalline organic compound belonging to the class of aromatic amides. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, it is characterized by a high melting point (>300°C) and is typically a white to green or brown powder or crystalline solid [1][2]. This compound is a key acetylated derivative of p-phenylenediamine (PPD) and is recognized both as a major detoxification metabolite of PPD in humans and as a compound of significant research interest in neuroinflammation and materials science [3][4].

PPD detoxification metabolite: analytical standard for dermal metabolism studies
Reported microglial phagocytosis pathway context for neuroinflammation models
Diacetylated intermediate for dye, pigment, and polymer synthesis

DAPPD: Generic Substitution Risks


The assumption that N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) is a simple, interchangeable analog to its parent compound, p-phenylenediamine (PPD), or other acetylated derivatives is scientifically flawed and can lead to significant experimental or industrial failure. The specific di-acetylation at the para position fundamentally alters the compound's physicochemical properties, such as solubility and melting point, but more importantly, it drastically modifies its biological and toxicological profile [1]. For instance, while PPD is a well-documented and potent contact allergen, DAPPD represents a detoxification product with a markedly different immunological profile [2]. Furthermore, as a research tool, the unique structural simplicity of DAPPD enables a specific mechanism of action—namely, the restoration of microglial phagocytosis via NLRP3 inflammasome suppression—that is not a shared characteristic of its mono-acetylated analogs or the parent diamine [3]. Substituting with a generic 'p-phenylenediamine derivative' therefore introduces unverified variables in toxicity, reactivity, and biological function, directly undermining the reproducibility and validity of research outcomes or manufacturing processes.

Physicochemical Shift

Di-acetylation alters solubility and reactivity vs. PPD; properties may not transfer directly.

Toxicological Profile

Immunological profile differs: PPD is a potent allergen, DAPPD is a detoxification product; sensitization context may differ.

Biological Activity

Reported NLRP3 inflammasome suppression and microglial phagocytosis effects may not replicate with generic derivatives.

DAPPD vs. Analogs: Performance Evidence


Skin Sensitization: DAPPD vs. PPD

N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) is the primary N-acetylated metabolite of p-phenylenediamine (PPD), a known strong contact allergen. Clinical and mechanistic studies demonstrate that this acetylation represents a key detoxification pathway. While PPD is a major cause of allergic contact dermatitis, DAPPD exhibits a significantly reduced sensitization potential. This is supported by studies on N-acetyltransferase (NAT) activity, which show that efficient N-acetylation of PPD to DAPPD in the skin mitigates the risk of sensitization [1].

Skin Sensitization
Reported
DAPPD: detoxification product, reduced allergenic potential vs PPD: potent contact allergen
Supports allergenicity risk assessment context
NAT activity modulates sensitization risk
Contact Dermatitis Allergenicity Detoxification Metabolite p-Phenylenediamine (PPD)

Cognitive Improvement in Alzheimer's Models

In a direct in vivo study using two transgenic mouse models of Alzheimer's disease (APP/PS1 and 5xFAD), treatment with DAPPD demonstrated a significant improvement in cognitive function compared to vehicle-treated controls. This effect was quantified using the Morris Water Maze (MWM) test, a standard behavioral assay for spatial learning and memory. The study showed that DAPPD treatment (2 mg/kg/day for 2 months) effectively ameliorated cognitive deficits [1].

Cognitive Improvement in AD Models
Head-to-head
DAPPD (2 mg/kg/day): improved MWM performance vs Vehicle: cognitive deficit in AD models
Supports cognitive endpoint interpretation in AD models
APP/PS1 and 5xFAD mice, 2-month treatment
Alzheimer's Disease Neuroinflammation Microglia Cognitive Function Amyloid-beta

Amyloid-beta Reduction in Alzheimer's Models

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. A direct comparative study in APP/PS1 transgenic mice showed that DAPPD treatment significantly diminishes the accumulation of Aβ species. The mechanism was linked to the restoration of microglial phagocytosis. This effect was quantified by measuring Aβ plaque burden and related species in the brains of treated mice versus vehicle controls. Specifically, DAPPD administration at 2 mg/kg/day for 2 months led to a reduction in Aβ plaque area and levels of specific Aβ species (e.g., Aβ42 and Aβ17-24) [1][2].

Aβ Reduction in AD Models
Head-to-head
DAPPD: reduced Aβ plaque area & Aβ42/Aβ17-24 levels vs Vehicle: elevated Aβ accumulation
Supports Aβ clearance pathway endpoint review
APP/PS1 and 5xFAD mice; 2 mg/kg/day
Alzheimer's Disease Amyloid-beta Aβ Clearance Microglial Phagocytosis

Microglial Activation Suppression

Chronic microglial activation is a key driver of neuroinflammation and neurodegeneration. In a direct comparison within the APP/PS1 mouse model of Alzheimer's disease, DAPPD treatment (2 mg/kg/day for 2 months) led to a quantifiable suppression of microglial activation. Immunohistochemical analysis revealed that DAPPD administration reduced microglial activation in both the cortex and hippocampus by approximately 50% compared to vehicle-treated APP/PS1 mice, as measured by Iba1-positive cell markers [1].

Microglial Activation Suppression
Head-to-head
DAPPD: ~50% reduction in Iba1+ microglia vs Vehicle: high microglial activation
Supports neuroinflammation endpoint review
7.5-month-old APP/PS1 mice, Iba1 immunohistochemistry
Neuroinflammation Microglia Glial Activation Cortex Hippocampus

DAPPD Validated Applications


Neuroinflammation & Alzheimer's Disease Research

Based on direct in vivo evidence, N,N'-Diacetyl-1,4-phenylenediamine (DAPPD) is uniquely positioned as a chemical probe for studying microglial function and neuroinflammation. Its demonstrated ability to restore microglial phagocytosis, reduce Aβ burden, and improve cognitive function in transgenic AD mouse models [1][2] makes it a critical tool for laboratories investigating the NLRP3 inflammasome, NF-κB signaling pathways, and mechanisms of Aβ clearance. This application is not interchangeable with other p-phenylenediamine derivatives, which lack this specific biological activity.

Analytical Standard for Hair Dye Toxicology

As the primary N-acetylated detoxification metabolite of p-phenylenediamine (PPD) in humans, DAPPD serves as an essential analytical standard and reference material [3]. It is used in the development and validation of analytical methods (e.g., LC-MS, HPLC) for quantifying PPD metabolites in biological samples from studies on hair dye exposure, occupational safety, and allergic contact dermatitis. Its procurement is justified for any toxicological or pharmacokinetic study involving PPD metabolism.

Dye, Pigment & Polymer Synthesis Intermediate

DAPPD is a well-established intermediate in the synthesis of specialized dyes, pigments, and polymers, as evidenced by its use in the preparation of disazo colorants and ladder polymers [4][5]. Its specific di-acetylated structure and high purity (typically >98.0% by GC/N) [6] make it a reliable building block for synthesizing complex molecules where precise control over functional groups and reactivity is paramount. Substitution with a lower-purity or mono-functional analog would compromise the yield and quality of the final product.

N-Acetyltransferase (NAT) Activity Model

The conversion of PPD to DAPPD is a key detoxification step catalyzed by N-acetyltransferase (NAT) enzymes in the skin and liver. Consequently, DAPPD and its parent compound PPD are used together as a model system for investigating the role of NAT1 and NAT2 genetic polymorphisms in chemical sensitization and metabolism [3]. Researchers studying individual susceptibility to contact allergens or drug metabolism pathways would select DAPPD as a specific and well-characterized substrate and product for their assays.

Application
Selection Property
Validation Focus
Neuroinflammation & AD model studies
Reported microglial phagocytosis restoration context
NLRP3 inflammasome and Aβ clearance endpoint review
Analytical standard for PPD metabolism
Detoxification metabolite identity
Method validation for PPD metabolite quantification
Dye, pigment & polymer synthesis
Diacetylated aromatic building block
Purity and functional group control review
NAT activity model system
PPD-to-DAPPD acetylation substrate/product pair
NAT1/NAT2 polymorphism and sensitization study endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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